molecular formula C9H6BrNO2S2 B2528768 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid CAS No. 1548344-96-2

2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid

Cat. No.: B2528768
CAS No.: 1548344-96-2
M. Wt: 304.18
InChI Key: OPAUDDNBDDMLCA-UHFFFAOYSA-N
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Description

2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid is a heterocyclic compound that contains both a thiazole and a thiophene ring. The compound is characterized by the presence of a bromine atom attached to the thiophene ring and an acetic acid group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the bromothiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The bromothiophene group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and bromination steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring .

Mechanism of Action

The mechanism of action of 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole and thiophene rings can interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid lies in the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This positioning can affect the compound’s electronic properties and its ability to participate in various chemical reactions, making it a valuable building block for the synthesis of complex molecules .

Properties

IUPAC Name

2-[2-(3-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S2/c10-6-1-2-14-8(6)9-11-5(4-15-9)3-7(12)13/h1-2,4H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAUDDNBDDMLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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